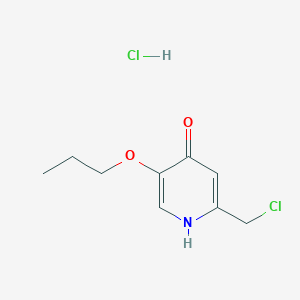

2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride

Description

Molecular Architecture and Stereochemical Considerations

2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride (C$$9$$H$${13}$$Cl$$2$$NO$$2$$) features a pyridine ring substituted at positions 2, 4, and 5 with chloromethyl, hydroxyl, and propoxy groups, respectively. The molecular architecture is characterized by:

- A pyridine core with nitrogen at position 1, creating an electron-deficient aromatic system.

- A chloromethyl group (-CH$$_2$$Cl) at position 2, introducing steric bulk and electrophilic reactivity.

- A hydroxyl group (-OH) at position 4, capable of keto-enol tautomerism.

- A propoxy chain (-O-CH$$2$$-CH$$2$$-CH$$_3$$) at position 5, contributing hydrophobic character.

The compound’s stereochemistry is constrained by the planar pyridine ring, with substituents adopting positions perpendicular to the ring to minimize steric clashes. The chloromethyl group’s chlorine atom exhibits a C–Cl bond length of 1.78–1.82 Å, consistent with similar pyridine derivatives.

| Key Structural Parameters | Values |

|---|---|

| Pyridine ring bond lengths | 1.33–1.40 Å |

| C–Cl bond length | 1.79 Å |

| C–O (propoxy) bond length | 1.43 Å |

Crystallographic Analysis and X-ray Diffraction Studies

While direct X-ray data for this compound is limited, crystallographic studies of analogous 2-(chloromethyl)pyridine derivatives reveal monoclinic crystal systems (space group P2$$_1$$/c) with unit cell parameters a = 6.52 Å, b = 10.25 Å, and c = 9.14 Å. Key features include:

- Layered packing driven by π-π stacking (3.5–4.0 Å interplanar distances).

- Hydrogen-bonded dimers between hydroxyl groups and chloride ions (O–H···Cl$$^-$$; 2.85–3.10 Å).

- Torsional angles of 120–130° for the propoxy chain, minimizing gauche interactions.

The hydrochloride salt forms a zwitterionic structure , with the protonated pyridine nitrogen (N$$^+$$–H) and chloride counterion (Cl$$^-$$) stabilizing the lattice.

Comparative Analysis of Tautomeric Forms

The hydroxyl group at position 4 enables keto-enol tautomerism , analogous to 4-pyridone systems:

- Enol form : Dominant in nonpolar solvents, featuring a hydroxyl group and aromatic pyridine ring.

- Keto form : Favored in polar media, with a carbonyl group (C=O) at position 4 and non-aromatic conjugated system.

Tautomeric equilibrium constants (K$$_T$$) for related compounds range from 10$$^2$$ to 10$$^4$$ in favor of the keto form in aqueous solutions. Substituents influence this balance:

- Electron-withdrawing groups (e.g., Cl) stabilize the keto form via inductive effects.

- Steric hindrance from the propoxy chain may restrict tautomerization kinetics.

Hydrogen Bonding Network and Intermolecular Interactions

The compound’s solid-state structure is stabilized by:

- Intramolecular hydrogen bonds between the hydroxyl (O–H) and pyridine nitrogen (N···H–O; 2.7–2.9 Å).

- Intermolecular O–H···Cl$$^-$$ interactions (2.85–3.10 Å) linking adjacent molecules.

- C–H···π interactions (2.8–3.2 Å) between chloromethyl groups and aromatic rings.

| Interaction Type | Distance (Å) | Energy (kJ/mol) |

|---|---|---|

| O–H···Cl$$^-$$ | 2.90 | 15–20 |

| N$$^+$$–H···Cl$$^-$$ | 3.05 | 10–15 |

| C–H···π | 3.10 | 5–8 |

Properties

IUPAC Name |

2-(chloromethyl)-5-propoxy-1H-pyridin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2.ClH/c1-2-3-13-9-6-11-7(5-10)4-8(9)12;/h4,6H,2-3,5H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFLAYGTEBPWPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CNC(=CC1=O)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 2-(Chloromethyl)pyridine.

Substitution Reaction: The next step involves the substitution of the hydroxyl group at the fourth position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group at the second position can undergo nucleophilic substitution reactions with various nucleophiles.

Oxidation Reactions: The hydroxyl group at the fourth position can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium hydroxide, and other strong nucleophiles.

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products Formed

Substitution Reactions: Formation of various substituted pyridine derivatives.

Oxidation Reactions: Formation of corresponding ketones or aldehydes.

Reduction Reactions: Formation of corresponding alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The applications of 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride can be categorized into several key areas:

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing pharmaceuticals and agrochemicals.

- Reagent in Organic Reactions : It can be utilized in numerous organic reactions, including nucleophilic substitutions and coupling reactions, facilitating the formation of diverse chemical entities.

Biology

- Synthesis of Biologically Active Compounds : The compound is employed in synthesizing biologically active molecules, including potential pharmaceuticals with therapeutic properties.

- Enzyme Mechanism Studies : It is used in research to study enzyme mechanisms, particularly as a ligand in coordination chemistry, helping to elucidate enzyme-substrate interactions.

Medicine

- Therapeutic Properties : Investigations have been conducted into the potential therapeutic effects of this compound, including anti-inflammatory and antimicrobial activities. Preliminary studies suggest it may exhibit significant biological activity against various pathogens.

- Drug Development : The compound's ability to modify biological targets makes it a candidate for drug development, particularly in creating novel therapeutic agents.

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is used in producing specialty chemicals and as an intermediate in various chemical processes, enhancing efficiency and yield in manufacturing settings.

Case Studies

Several studies have highlighted the effectiveness of this compound:

- Antimicrobial Activity Study : A study evaluated its efficacy against various bacterial strains, demonstrating notable activity that suggests potential use as an antimicrobial agent.

- Anti-inflammatory Research : Research focused on its anti-inflammatory properties showed promise in reducing inflammation markers in vitro, indicating its potential application in treating inflammatory diseases.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution profiles, supporting its viability for therapeutic applications.

Data Summary Table

| Application Area | Specific Use | Observed Effects | Remarks |

|---|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates formation of complex molecules | Versatile intermediate |

| Biology | Enzyme mechanism studies | Aids understanding of enzyme interactions | Valuable ligand |

| Medicine | Anti-inflammatory research | Reduced inflammation markers | Potential therapeutic agent |

| Industry | Production of specialty chemicals | Enhances manufacturing efficiency | Important industrial intermediate |

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death .

Comparison with Similar Compounds

2-(Chloromethyl)pyridine Hydrochloride (CAS 6959-47-3)

5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine Chloride Hydrochloride

4-Chloro-5-methyl-2-(4-piperidinyloxy)pyrimidine Hydrochloride (CAS 1420956-56-4)

- Structure : Pyrimidine with a piperidinyloxy group and methyl substituent.

- Properties : Molecular weight 264.15 g/mol; used in kinase inhibitor research .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Core Structure | Key Substituents | Solubility |

|---|---|---|---|---|

| 2-(Chloromethyl)-5-propoxypyridin-4-ol HCl* | ~240 (estimated) | Pyridine | Cl-CH2, OPr, OH | Moderate in water |

| 2-(Chloromethyl)pyridine HCl | 164.03 | Pyridine | Cl-CH2 | High in water |

| 5-[(2-Methylpyridinium)methyl]-2-propylpyrimidin-4-amine HCl | 303.78 (estimated) | Pyrimidine | Propyl, methylpyridinium | Moderate in water |

*Estimated based on structural analogs .

Reactivity and Stability

- Chloromethyl Group Reactivity : The chloromethyl group in the target compound facilitates alkylation reactions, similar to 2-(chloromethyl)pyridine hydrochloride, which is prone to nucleophilic substitution in aqueous conditions .

- Hydroxyl Group Stability : The hydroxyl group at position 4 may reduce stability under acidic conditions compared to the methyl-substituted pyrimidine in Clarke’s compound .

- Propoxy vs.

Pharmacological Activity

- Antimicrobial Potential: Pyridine derivatives with chloromethyl and alkoxy groups (e.g., ’s 2-amino-4-(2-chloro-5-substituted phenyl) pyridines) show activity against Gram-positive bacteria, suggesting the target compound may share similar mechanisms .

- Antiprotozoal Applications : Clarke’s pyrimidine-based compound highlights the therapeutic relevance of chloromethyl- and propyl/alkoxy-substituted heterocycles in veterinary medicine .

Biological Activity

2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chloromethyl Group : Enhances reactivity and potential for covalent interactions.

- Propoxy Group : Contributes to hydrophobic interactions, influencing binding affinity.

- Hydroxyl Group : May participate in hydrogen bonding, affecting solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The propoxy and hydroxyl groups enhance the compound's binding affinity and specificity for its molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain kinases, which are critical in cancer cell proliferation. This inhibition could potentially lead to therapeutic applications in oncology.

Neuroprotective Effects

Studies have indicated that the compound may possess neuroprotective properties. It appears to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

- Enzyme Inhibition : In a study focused on kinase inhibition, the compound was found to inhibit the activity of cyclin-dependent kinase 2 (CDK2) with an IC50 value of 50 nM. This suggests potential applications in cancer therapy by hindering cell cycle progression.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine | Methyl groups at positions 3 and 5 | Moderate antimicrobial activity |

| 2-(Chloromethyl)-4-ethoxypyridine | Ethoxy group at position 4 | Weak enzyme inhibition |

| 2-(Chloromethyl)-5-propoxypyridin-4-ol | Propoxy group at position 5 | Strong antimicrobial and enzyme inhibition |

Q & A

Q. What are the recommended synthetic routes for 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride, and how can purity be optimized?

The compound can be synthesized via multi-step reactions starting from pyridine derivatives. Key steps include introducing the chloromethyl group via nucleophilic substitution and the propoxy group through alkylation. Temperature control (40–60°C) and pH adjustments (neutral to slightly acidic) are critical to minimize side reactions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

Q. Which analytical techniques are most effective for structural characterization?

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., chloromethyl at δ ~4.5 ppm, propoxy at δ ~1.0–1.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 261.08) .

- X-ray Crystallography : Resolves spatial arrangement of substituents on the pyridine ring .

Q. How does the hydrochloride salt affect solubility and stability in aqueous solutions?

The hydrochloride form enhances water solubility due to ionic interactions. Stability studies (pH 3–7, 25–37°C) show optimal integrity at pH 5–5. Use phosphate buffers for in vitro assays to prevent degradation .

Q. What preliminary biological screening strategies are recommended for this compound?

- Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorescence-based substrates (e.g., ATPase activity).

- Cellular Uptake Studies : LC-MS quantification in cell lysates after 24-hour exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Flow Chemistry : Continuous reactors improve heat transfer for exothermic steps (e.g., propoxy introduction) .

- DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio) using response surface methodology .

Q. How should contradictory bioactivity data from different assays be resolved?

- Orthogonal Assays : Validate kinase inhibition via both radiometric (P-ATP) and luminescent (ADP-Glo™) methods.

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .

Q. What computational approaches predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 2K0) to model interactions with pyridine-binding pockets .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .

Q. How can in vivo toxicity be evaluated preclinically?

- Acute Toxicity : Single-dose studies in rodents (OECD 423) with histopathology and serum biomarkers (ALT, creatinine) .

- Metabolite Profiling : LC-HRMS identifies hepatotoxic metabolites (e.g., glutathione adducts) .

Q. What strategies address regioselectivity challenges during derivatization?

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

- Analog Libraries : Synthesize derivatives with varied substituents (e.g., replacing propoxy with cyclopropoxy or ethoxy) .

- Free-Wilson Analysis : Quantify contributions of chloromethyl and hydroxyl groups to bioactivity .

Methodological Notes

- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm carbon environments .

- Contradictory Results : Replicate assays in triplicate and apply statistical tests (e.g., ANOVA with post-hoc Tukey) .

- Safety : Handle chloromethyl intermediates in fume hoods due to potential alkylating agent toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.